N-(t-butoxycarbonyl)-3-hydroxy-alpha-methyltyrosine
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Overview
Description
N-(t-butoxycarbonyl)-3-hydroxy-alpha-methyltyrosine: is a compound that features a tert-butyloxycarbonyl (Boc) protecting group attached to the amino group of 3-hydroxy-alpha-methyltyrosine. The Boc group is commonly used in organic synthesis to protect amines from undesired reactions during multi-step synthesis processes .
Mechanism of Action
Target of Action
The primary target of N-(t-butoxycarbonyl)-3-hydroxy-alpha-methyltyrosine, also known as a Boc-protected compound, is the amine functional group . The Boc group is a protecting group used in organic synthesis, particularly for the protection of amines .
Mode of Action
The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . This interaction results in the formation of a Boc-protected amine, effectively blocking the amine functional group from participating in further reactions .
Biochemical Pathways
The Boc group plays a crucial role in the synthesis of complex organic compounds. It allows for the selective formation of bonds of interest while minimizing competing reactions with reactive functional groups . The Boc group can be selectively cleaved from the compound when required, using strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol .
Result of Action
The result of the action of the Boc group is the protection of the amine functional group, preventing it from undergoing unwanted reactions during the synthesis process . Once the Boc group is removed, the amine functional group is free to participate in subsequent reactions .
Action Environment
The action of the Boc group is influenced by environmental factors such as temperature, pH, and the presence of other reactants . For instance, the addition of the Boc group to amines requires basic conditions , while its removal requires acidic conditions . The stability of the Boc group can also be affected by extreme temperatures or the presence of certain chemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(t-butoxycarbonyl)-3-hydroxy-alpha-methyltyrosine typically involves the protection of the amino group of 3-hydroxy-alpha-methyltyrosine using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP). The reaction can be carried out in various solvents, including water, tetrahydrofuran (THF), or acetonitrile (MeCN), under ambient or slightly elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, solvent choice, and reagent concentrations .
Chemical Reactions Analysis
Types of Reactions
N-(t-butoxycarbonyl)-3-hydroxy-alpha-methyltyrosine can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The Boc group can be removed (deprotected) under acidic conditions to reveal the free amine.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Deprotection: The Boc group can be removed using trifluoroacetic acid (TFA) in dichloromethane or hydrochloric acid (HCl) in methanol.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Deprotection: Formation of the free amine.
Scientific Research Applications
N-(t-butoxycarbonyl)-3-hydroxy-alpha-methyltyrosine has various applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein modifications.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Comparison with Similar Compounds
Similar Compounds
N-(t-butoxycarbonyl)-L-tyrosine: Similar structure but lacks the hydroxyl group on the alpha carbon.
N-(t-butoxycarbonyl)-3-hydroxytyrosine: Similar structure but lacks the methyl group on the alpha carbon.
N-(t-butoxycarbonyl)-L-phenylalanine: Similar structure but lacks both the hydroxyl and methyl groups on the alpha carbon.
Uniqueness
N-(t-butoxycarbonyl)-3-hydroxy-alpha-methyltyrosine is unique due to the presence of both the hydroxyl and methyl groups on the alpha carbon, which can influence its reactivity and interactions in chemical and biological systems .
Properties
IUPAC Name |
(2S)-3-(3,4-dihydroxyphenyl)-2-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO6/c1-14(2,3)22-13(21)16-15(4,12(19)20)8-9-5-6-10(17)11(18)7-9/h5-7,17-18H,8H2,1-4H3,(H,16,21)(H,19,20)/t15-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQLMBOMVHDKAKS-HNNXBMFYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C)(CC1=CC(=C(C=C1)O)O)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@](CC1=CC(=C(C=C1)O)O)(C(=O)O)NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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